BenchChemオンラインストアへようこそ!

3-Acetyl rocuronium

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Compliance

3-Acetyl Rocuronium Bromide (CAS 122483-73-2) is a structurally characterized impurity of the aminosteroid neuromuscular blocking agent rocuronium bromide, formally designated as Rocuronium EP Impurity B and USP Rocuronium Related Compound B. The compound differs from rocuronium by an additional acetyl substituent at the 3α-position of the steroid nucleus, yielding the diacetate ester (3α,17β-bis(acetyloxy)) rather than the 17β-monoacetate present in the parent drug.

Molecular Formula C34H55N2O5+
Molecular Weight 571.8 g/mol
CAS No. 122483-73-2
Cat. No. B1146332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl rocuronium
CAS122483-73-2
Synonyms1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium Bromide; 
Molecular FormulaC34H55N2O5+
Molecular Weight571.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H55N2O5/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38/h6,25-32H,1,7-22H2,2-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyYTOBUTQXJPRYPH-XQIGCQGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Acetyl Rocuronium (CAS 122483-73-2): Pharmacopoeial Reference Standard Procurement Guide


3-Acetyl Rocuronium Bromide (CAS 122483-73-2) is a structurally characterized impurity of the aminosteroid neuromuscular blocking agent rocuronium bromide, formally designated as Rocuronium EP Impurity B and USP Rocuronium Related Compound B [1]. The compound differs from rocuronium by an additional acetyl substituent at the 3α-position of the steroid nucleus, yielding the diacetate ester (3α,17β-bis(acetyloxy)) rather than the 17β-monoacetate present in the parent drug [2]. It is supplied as a white to off-white solid with a molecular formula of C₃₄H₅₅BrN₂O₅ (MW 651.71), typically at ≥95% HPLC purity, and is stored at −20°C under inert atmosphere . Its primary procurement value lies in serving as a qualified reference standard for chromatographic system suitability testing, method validation, and batch-release quality control of rocuronium bromide active pharmaceutical ingredient (API) and finished dosage forms under USP and EP monographs [1].

Why 3-Acetyl Rocuronium Cannot Be Replaced by Another Rocuronium Impurity Standard in Regulated Pharmaceutical Analysis


Rocuronium bromide is accompanied by eight structurally distinct pharmacopoeial impurities (A–H), each possessing unique chromatographic retention, detector response, and acceptance thresholds. Substituting 3-Acetyl Rocuronium (Impurity B) with a different rocuronium-related compound such as Impurity A (N-desallylrocuronium) or Impurity C (17-desacetylrocuronium) would invalidate peak identification in system suitability tests because each impurity elutes at a different relative retention time (RRT)—Impurity B has an RRT of 0.80 versus 0.20 for Impurity A and 1.20 for Impurity C under USP conditions [1]. Moreover, Impurity B possesses a relative response factor (RRF) of 1.0, identical to the parent drug, whereas Impurity A (RRF 2.1) and Impurity H (RRF 2.9) exhibit substantially different UV responses that would distort quantitation if an incorrect standard were used [1]. The distinct acceptance criterion of NMT 0.3% for Impurity B, compared with NMT 0.1% for Impurities D, E, F, G, and H, further reflects that each impurity carries a different risk-calibrated regulatory limit based on its toxicological qualification and synthetic prevalence [1]. These orthogonal chromatographic, spectroscopic, and regulatory specifications render cross-substitution scientifically untenable in any GMP-compliant quality control workflow.

3-Acetyl Rocuronium (CAS 122483-73-2) — Quantitative Differentiation Evidence Against Closest Pharmacopoeial Impurity Analogs


Chromatographic Selectivity: Relative Retention Time (RRT) Differentiation Among USP-Listed Rocuronium Impurities

Under the USP 2025 organic impurities method (HILIC, UV 210 nm, Hypersil 100 Silica column), 3-Acetyl Rocuronium (USP Rocuronium Related Compound B) exhibits a relative retention time (RRT) of 0.80 relative to the rocuronium bromide parent peak (RRT = 1.0). This positions Impurity B in a unique elution window that is clearly resolved from its nearest neighboring impurities: Impurity F (RRT 0.75, ΔRRT = 0.05 before) and Impurity D (RRT 0.90, ΔRRT = 0.10 after). In contrast, Impurity H elutes at RRT 0.95, only 0.05 units from the parent peak, making it more challenging to resolve. The method requires a resolution ≥3.5 between rocuronium and compound C (RRT 1.20), confirming that all listed impurities are chromatographically separable, but the unique RRT of 0.80 is the definitive identifier for Impurity B and cannot be substituted by any other impurity standard [1].

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Compliance

Detector Response Equivalence: Relative Response Factor (RRF) of 1.0 for Direct Quantitation Without Correction

3-Acetyl Rocuronium (Impurity B) possesses a relative response factor (RRF) of 1.0 under the USP 2025 method, meaning its UV absorbance at 210 nm is equivalent to that of rocuronium bromide on a weight-for-weight basis. This permits direct quantitation of Impurity B against the rocuronium bromide standard without applying a response correction factor. This is a significant analytical advantage over several other rocuronium impurities that exhibit substantially divergent RRF values: Impurity A has an RRF of 2.1 (requiring division by 2.1 for accurate quantitation), Impurity G has an RRF of 2.3, Impurity H has an RRF of 2.9, and Impurity F has an RRF of 0.79. The 1.0 RRF of Impurity B eliminates a source of systematic error in quantitative impurity determination, as an incorrect or omitted response factor for Impurity A would result in a 2.1-fold overestimation of its actual content [1].

Quantitative HPLC Impurity Quantitation Quality Control

Regulatory Acceptance Threshold: Impurity B Permitted at NMT 0.3% — A Distinct Risk-Based Limit Compared to Other Specified Impurities

Among the eight specified organic impurities of rocuronium bromide monographed by the USP and EP, 3-Acetyl Rocuronium (Impurity B) carries one of the highest individual acceptance criteria at NMT 0.3%, shared only with Impurity C (17-desacetylrocuronium). This threshold is 3-fold higher than the NMT 0.1% limit applied to Impurities D, E, F, G, and H, and 50% higher than the NMT 0.2% limit for Impurity A. This differential threshold reflects the impurity's distinct toxicological qualification profile and its prevalence in the synthetic pathway: Impurity B arises from over-acetylation at the 3-position during the Step 1 acetylation of MPAD to form AMPO in the manufacturing process [1][2]. The higher allowable limit means that Impurity B must be accurately quantified across a wider dynamic range (typically 0.05%–0.30% of the API), placing greater demands on the linearity, accuracy, and precision of the analytical method — demands that can only be validated using the authentic Impurity B reference standard, not a surrogate impurity [1].

Pharmaceutical Quality Control ICH Q3A Impurity Qualification

Structural Differentiation: Unique 3α,17β-Diacetate Motif Distinguishes Impurity B from All Other Rocuronium-Related Compounds

3-Acetyl Rocuronium is the only rocuronium-related impurity that bears acetate ester groups at both the 3α and 17β positions of the androstane nucleus. By comparison, the parent drug rocuronium bromide is a 17β-monoacetate with a free 3α-hydroxyl group (MW 609.68), Impurity A (N-desallylrocuronium) lacks the N-allyl group, Impurity C (17-desacetylrocuronium) is the fully deacetylated diol, and Impurity D (3-acetyl-17-desacetyl rocuronium) is acetylated only at the 3-position. This structural distinction translates into a molecular weight of 651.71 Da (bromide salt) versus 609.68 Da for the parent drug, a mass difference of +42 Da corresponding precisely to the additional acetyl group (COCH₃) [1][2]. The unique diacetate structure produces a distinct MS/MS fragmentation pattern and altered chromatographic polarity, which are the basis for its specific identification in both LC-UV and LC-MS impurity profiling methods. No other EP/USP rocuronium impurity shares this exact 3,17-diacetoxy substitution pattern [1].

Impurity Profiling Structural Characterization Mass Spectrometry

Analytical Sensitivity: Quantitation Limit (LOQ) of 750 ng/mL for Impurity B Under HPLC-ED Conditions

In the validated HPLC method with amperometric detection (HPLC-ED) developed by Błażewicz et al. (2007) for simultaneous determination of rocuronium and its eight impurities, the limit of quantitation (LOQ) for Impurity B was 750 ng/mL, which was the highest among all eight impurities (range: 25–750 ng/mL). The parent drug rocuronium had an LOQ of 45 ng/mL. This comparatively higher LOQ for Impurity B reflects its lower electrochemical activity at the glassy carbon electrode (+0.9 V vs. Ag/AgCl) relative to other impurities in the panel. Specifically, impurities with free hydroxyl groups (e.g., Impurity C, a diol) yield stronger amperometric signals due to greater oxidizability. This differential sensitivity must be accounted for when selecting detection platforms: UV-based methods (as in the USP monograph) provide more uniform response for Impurity B (RRF 1.0), whereas amperometric detection requires higher concentrations to achieve reliable quantitation [1].

Trace Analysis Electrochemical Detection Method Sensitivity

3-Acetyl Rocuronium (CAS 122483-73-2): Validated Application Scenarios for Reference Standard Procurement


USP/EP System Suitability Testing for Rocuronium Bromide API Batch Release

QC laboratories performing USP 2025 or EP-compliant organic impurities testing of rocuronium bromide API must prepare a System Suitability Solution containing 3-Acetyl Rocuronium (Impurity B) at approximately 20 µg/mL, along with the other seven specified impurities, to verify chromatographic resolution and peak identification prior to sample analysis [1]. The USP monograph mandates that the Peak Identification Solution contain 0.2%–0.4% of each related compound spiked into rocuronium bromide matrix, making the authentic Impurity B reference standard an indispensable consumable for every batch release test [2]. Procurement of a qualified reference standard with a full Certificate of Analysis (CoA) documenting HPLC purity, identity by NMR and MS, and assigned content is a prerequisite for regulatory filing (ANDA/DMF) [3].

Analytical Method Validation for ANDA and DMF Submissions

During method validation for an Abbreviated New Drug Application (ANDA), the FDA requires demonstration of specificity, linearity, accuracy, precision, and sensitivity for each specified impurity. 3-Acetyl Rocuronium must be used as the authentic standard to establish that the method can accurately quantify Impurity B at its specific acceptance limit of NMT 0.3% [1]. The RRF of 1.0 means that linearity can be established using a single calibration curve against the API standard, but accuracy must be demonstrated by spiking known amounts of the Impurity B reference standard into placebo matrix at levels bracketing the 0.3% specification limit [1]. Using a surrogate impurity with a different RRF (e.g., Impurity A with RRF 2.1) would invalidate the validation data [1].

Forced Degradation and Stability-Indicating Method Development

3-Acetyl Rocuronium is not a hydrolytic degradation product of rocuronium (Impurity C, 17-desacetylrocuronium, is the primary degradation product) but rather a process impurity arising from over-acetylation during synthesis [1][2]. Therefore, stability-indicating methods must be able to resolve and separately quantify Impurity B (RRT 0.80) from degradation products such as Impurity C (RRT 1.20) and Impurity A (RRT 0.20). The authentic Impurity B standard is required to establish the method's specificity by demonstrating baseline resolution (USP resolution ≥3.5 required between rocuronium and Impurity C) and to confirm that Impurity B levels do not increase under accelerated stability conditions, thereby distinguishing process impurities from true degradants [1].

LC-MS/MS Impurity Profiling in Pharmaceutical Research and Forensic Toxicology

In research and forensic settings where rocuronium and its related substances are analyzed in biological matrices by LC-MS/MS, 3-Acetyl Rocuronium serves as a qualified reference standard for MS/MS method development and multiple reaction monitoring (MRM) transition optimization. Its unique molecular ion (m/z 571.8 for the cation) and characteristic product ions arising from the diacetate structure permit its unambiguous identification in the presence of isobaric interferences from other rocuronium impurities [1]. The availability of its deuterated analog (3-Acetyl-d3 Rocuronium Bromide) further enables stable isotope dilution assays for ultra-trace quantification, which is not available for most other rocuronium impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl rocuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.